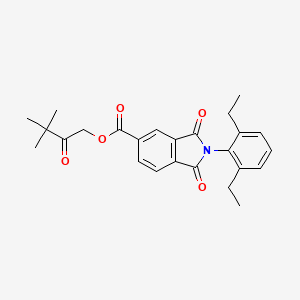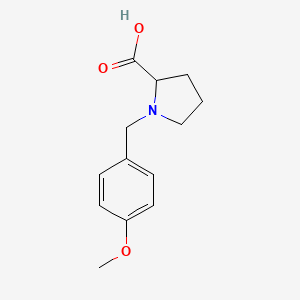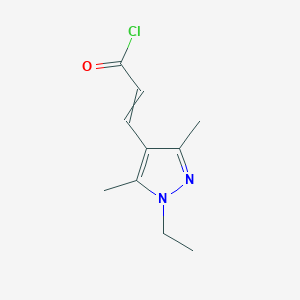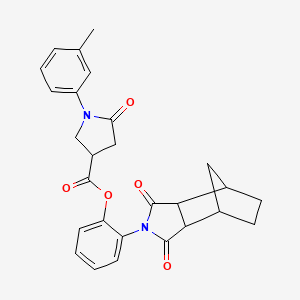
1,3-Diphosphinane-1,3-diol 1,3-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dihydroxy-1,3-diphosphinane-1,3-dione is a chemical compound with the molecular formula C4H10O4P2. It is known for its unique structure, which includes two hydroxyl groups and two phosphinane rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxy-1,3-diphosphinane-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine oxide with a diol in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 1,3-dihydroxy-1,3-diphosphinane-1,3-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dihydroxy-1,3-diphosphinane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-dihydroxy-1,3-diphosphinane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1,3-dihydroxy-1,3-diphosphinane-1,3-dione involves its interaction with specific molecular targets. The hydroxyl groups and phosphinane rings play a crucial role in binding to enzymes and other proteins, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane-1,3-dione: Known for its applications in biosensing and bioimaging.
3,3′-dihydroxy-2,2′-diindan-1,1′-dione: Used in organic semiconductors and exhibits intramolecular hydrogen bonding.
Uniqueness
1,3-dihydroxy-1,3-diphosphinane-1,3-dione is unique due to its dual phosphinane rings and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C4H10O4P2 |
|---|---|
Molekulargewicht |
184.07 g/mol |
IUPAC-Name |
1,3-dihydroxy-1λ5,3λ5-diphosphinane 1,3-dioxide |
InChI |
InChI=1S/C4H10O4P2/c5-9(6)2-1-3-10(7,8)4-9/h1-4H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
MFWZNLBMGFWZQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CP(=O)(CP(=O)(C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12467881.png)
![2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12467883.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B12467890.png)


![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-2-ethoxy-3,3,3-trifluoroalaninate](/img/structure/B12467912.png)

![N-[2-(Dimethylcarbamoylmethylsulfanyl)benzothiazol-6-YL]-3-phenyl-propanamide](/img/structure/B12467917.png)
![1-{3,5-bis-O-[bis(4-methoxyphenyl)(phenyl)methyl]-beta-D-arabinofuranosyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B12467919.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12467932.png)
